molecular formula C19H15N5O2S2 B2771501 N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207047-97-9

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2771501
CAS No.: 1207047-97-9
M. Wt: 409.48
InChI Key: QEOPXILFRVCTIH-UHFFFAOYSA-N
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Description

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S2 and its molecular weight is 409.48. The purity is usually 95%.
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Biological Activity

N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, anti-inflammatory, and analgesic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole and Thiophene Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Pyrazole Moiety : Known for its pharmacological properties, the pyrazole ring enhances the compound's interaction with biological targets.

The molecular formula is C18H19N5O2SC_{18}H_{19}N_5O_2S, indicating the presence of nitrogen, sulfur, and oxygen, which are critical for its biological functions.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit potent anticancer properties. For instance:

  • Case Study : A derivative of thiazole showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (IC50 < 10 µM) against A549 (lung cancer) and NIH/3T3 (embryonic fibroblast) cells .
CompoundCell LineIC50 (µM)Reference
This compoundA549<10
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T312.5

The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key signaling pathways.

2. Anti-inflammatory Activity

Compounds similar to this compound have been shown to possess anti-inflammatory properties:

  • Mechanism : The thiazole ring's electron-withdrawing nature enhances binding affinity to inflammatory mediators, reducing pro-inflammatory cytokine production.

In a study evaluating various thiazole derivatives, significant reductions in TNF-alpha and IL-6 levels were observed, suggesting potential therapeutic applications in inflammatory diseases .

3. Analgesic Activity

Research has also indicated that this compound may exhibit analgesic effects:

  • Case Study : In animal models, compounds with similar structures demonstrated significant pain relief in both hot plate and writhing tests. For example, a related compound showed improved latency times compared to control groups .
Test TypeCompoundResult
Hot Plate TestN-(4-(2-amino)-thiazole derivativeIncreased latency (p < 0.05)
Writhing TestPyrazole-containing thiopheneSignificant reduction in writhing episodes (p < 0.01)

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Pyrazole Substitution : The position and type of substituents on the pyrazole ring significantly influence anticancer efficacy. For example, methyl substitutions at specific positions have been shown to enhance activity against cancer cell lines .

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c25-17(21-14-2-4-16(5-3-14)24-8-1-7-20-24)10-15-12-28-19(22-15)23-18(26)13-6-9-27-11-13/h1-9,11-12H,10H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOPXILFRVCTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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